REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[F:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[C:9]#[N:10]>O>[F:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[C:9]([NH2:10])=[O:2]
|
Name
|
|
Quantity
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240 g
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)F
|
Name
|
ice water
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
The reaction mixture is stirred at 80°-85° C. for 12 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
subsequently filtered
|
Type
|
WASH
|
Details
|
The crystals are washed neutral with water
|
Type
|
CUSTOM
|
Details
|
are afterwards dried at 85° C. in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |